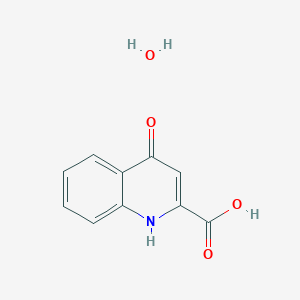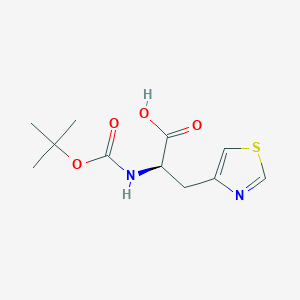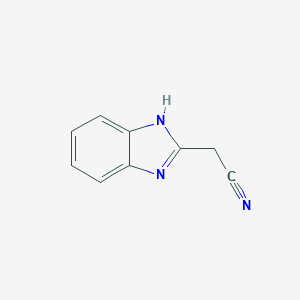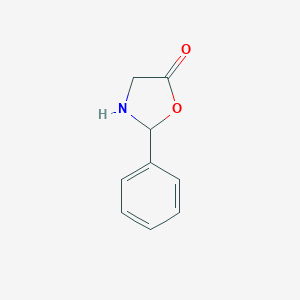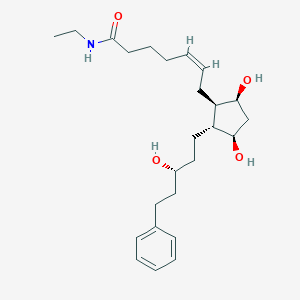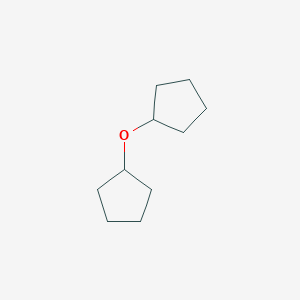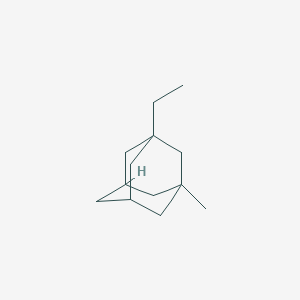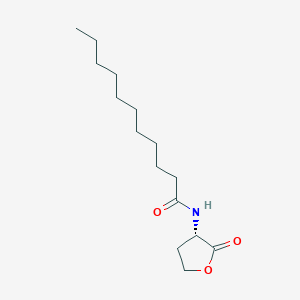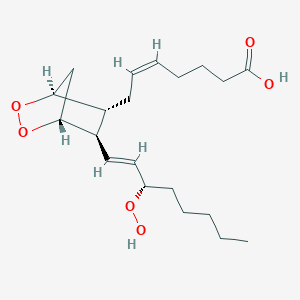
Prostaglandin G2
Übersicht
Beschreibung
Prostaglandin G2 is an organic peroxide that belongs to the family of prostaglandins. These compounds are derived from fatty acids and play crucial roles in various physiological processes. This compound is a key intermediate in the biosynthesis of other prostaglandins, particularly prostaglandin H2, through the action of the enzyme cyclooxygenase .
Wissenschaftliche Forschungsanwendungen
Prostaglandin G2 hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese anderer Prostaglandine und verwandter Verbindungen verwendet.
Biologie: Wird auf seine Rolle in der Zellsignalgebung und der Regulation physiologischer Prozesse untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei Entzündungen und Herz-Kreislauf-Erkrankungen.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch seine Umwandlung in Prostaglandin H2, das dann auf spezifische Rezeptoren wirkt, um verschiedene biologische Reaktionen zu vermitteln. Das Enzym Cyclooxygenase katalysiert diese Umwandlung, und das resultierende Prostaglandin H2 kann weiter in andere Prostaglandine umgewandelt werden, die jeweils unterschiedliche biologische Aktivitäten besitzen. Diese Verbindungen interagieren mit G-Protein-gekoppelten Rezeptoren, um Prozesse wie Entzündungen, Thrombozytenaggregation und Vasodilatation zu regulieren .
Ähnliche Verbindungen:
Prostaglandin H2: Direkt aus this compound gewonnen und hat ähnliche biologische Funktionen.
Prostaglandin E2: Ein weiteres Prostaglandin mit unterschiedlichen Rollen bei Entzündungen und Immunreaktionen.
Prostaglandin F2α: Beteiligt an Fortpflanzungsprozessen und glatter Muskelkontraktion.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner Rolle als wichtiges Zwischenprodukt bei der Biosynthese anderer Prostaglandine. Seine Fähigkeit, in verschiedene biologisch aktive Verbindungen umgewandelt zu werden, macht es zu einem wichtigen Molekül im Prostaglandin-Signalweg .
Wirkmechanismus
Target of Action
Prostaglandin G2 (PGG2) primarily targets the Prostaglandin G/H synthase 2 . This enzyme, also known as Cyclooxygenase (COX) , plays a crucial role in the conversion of arachidonic acid to prostaglandins .
Mode of Action
PGG2 is produced from the fatty acid arachidonic acid through a reaction catalyzed by the enzyme cyclooxygenase (COX). This reaction involves a double oxygenation , which inserts two molecules of O2 into the C-H bonds of the substrate acid . The resulting PGG2 is an unstable intermediate that quickly converts into prostaglandin H2 .
Biochemical Pathways
The production of PGG2 is part of the Arachidonic Acid Metabolism pathway . In vertebrates, arachidonic acid is converted to PGG2 and then to prostaglandin H2 (PGH2) by COX. Various biologically active prostaglandins are then produced through different downstream prostaglandin synthases (PGSs). The prostaglandins are eventually inactivated by 15-hydroxyprostaglandin dehydrogenase (PGDH) .
Result of Action
The conversion of PGG2 to other prostaglandins results in a variety of biological effects. Prostaglandins play key roles in inflammation, pain, and fever, among other physiological processes . The specific effects depend on the type of prostaglandin produced.
Biochemische Analyse
Biochemical Properties
Prostaglandin G2 plays a crucial role in biochemical reactions. It is produced from arachidonic acid through a double oxygenation reaction, which requires the enzyme cyclooxygenase . This enzyme inserts two molecules of O2 into the C-H bonds of the substrate acid . In vertebrates, arachidonic acid is generally converted to this compound and H2 by cyclooxygenase . Then, various biologically active prostaglandins are produced through different downstream prostaglandin synthases .
Cellular Effects
Prostaglandins, including this compound, have profound effects observed in carcinogenesis . They are implicated in cancer development and progression . They bind to and activate G-protein-coupled receptors, leading to the initiation of divergent signaling cascades . These cascades mediate a variety of physiological functions, including tumor progression .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into prostaglandin H2, a process catalyzed by the enzyme cyclooxygenase . This conversion is a part of the prostaglandin synthesis pathway, which plays a crucial role in various physiological and pathophysiological processes .
Temporal Effects in Laboratory Settings
It is known that prostaglandins, including this compound, are not stored but are synthesized and released as needed, and rapidly metabolized .
Dosage Effects in Animal Models
Prostaglandins, including this compound, have been implicated in a number of physiological and pathophysiological processes in animal models .
Metabolic Pathways
This compound is involved in the prostaglandin synthesis pathway . It is produced from arachidonic acid, which is converted to this compound and H2 by cyclooxygenase . Then, various biologically active prostaglandins are produced through different downstream prostaglandin synthases .
Transport and Distribution
After synthesis, prostaglandins, including this compound, are rapidly transported into the extracellular microenvironment by the prostaglandin transporter . This transporter is a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .
Subcellular Localization
Cyclooxygenase, the enzyme that catalyzes the conversion of arachidonic acid to this compound, has been shown to be regulated at both the transcriptional and posttranscriptional levels . This regulation could potentially impact the subcellular localization of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prostaglandin G2 is synthesized from arachidonic acid, a polyunsaturated fatty acid. The synthesis involves a double oxygenation reaction catalyzed by the enzyme cyclooxygenase (COX). This enzyme inserts two molecules of oxygen into the arachidonic acid, forming the endoperoxide structure characteristic of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of arachidonic acid from biological sources, followed by enzymatic conversion using cyclooxygenase. The process is optimized to ensure high yield and purity of the product, often involving purification steps such as chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Prostaglandin G2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in Prostaglandin H2 durch die Wirkung von Cyclooxygenase.
Reduktion: Kann zu anderen Prostaglandinen mit unterschiedlichen funktionellen Gruppen reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Benötigt molekularen Sauerstoff und das Enzym Cyclooxygenase.
Reduktion: Umfasst typischerweise Reduktionsmittel wie Natriumborhydrid.
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, z. B. Halogenierungsmittel für die Halogensubstitution.
Hauptprodukte, die gebildet werden:
Prostaglandin H2: Das Hauptprodukt, das durch die Oxidation von this compound gebildet wird.
Andere Prostaglandine: Je nach den spezifischen Reaktionen können verschiedene Prostaglandine mit unterschiedlichen biologischen Aktivitäten synthetisiert werden.
Vergleich Mit ähnlichen Verbindungen
Prostaglandin H2: Directly derived from prostaglandin G2 and shares similar biological functions.
Prostaglandin E2: Another prostaglandin with distinct roles in inflammation and immune response.
Prostaglandin F2α: Involved in reproductive processes and smooth muscle contraction.
Uniqueness: this compound is unique due to its role as a key intermediate in the biosynthesis of other prostaglandins. Its ability to be converted into various biologically active compounds makes it a crucial molecule in the prostaglandin pathway .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(24-23)12-13-17-16(18-14-19(17)26-25-18)10-7-4-5-8-11-20(21)22/h4,7,12-13,15-19,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUKUZOVHSFKPH-YNNPMVKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866229 | |
| Record name | Prostaglandin G2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin G2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51982-36-6 | |
| Record name | PGG2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51982-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin G2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051982366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin G2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROSTAGLANDIN G2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ87DUD2Y8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin G2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PGG2 influence platelet function?
A1: PGG2 is a potent inducer of platelet aggregation and the platelet release reaction. This involves the release of adenosine diphosphate (ADP) and serotonin from platelet granules. [, , ] This effect is primarily mediated by ADP release, as inhibiting ADP's actions on platelets significantly diminishes PGG2-induced aggregation. [, , , ]
Q2: Does PGG2 directly aggregate platelets, or does it operate through the release of ADP?
A2: Research suggests that PGG2 primarily aggregates platelets indirectly by triggering the release of endogenous ADP from platelet granules. [, , ] Evidence supporting this includes the observation that PGG2's aggregating effect is inhibited by furosemide, a known competitive inhibitor of ADP-induced platelet aggregation. [, ]
Q3: What role does PGG2 play in individuals with storage pool deficiency (SPD)?
A3: In patients with SPD, a condition characterized by reduced platelet granule content, the aggregation response to PGG2 is often impaired. This impairment is particularly pronounced in individuals with dense granule deficiency (delta-SPD), where ADP levels are significantly reduced, and in those with both dense and alpha-granule deficiency (alpha delta-SPD). [] This further supports the role of granule-derived ADP in PGG2-mediated platelet aggregation.
Q4: Does PGG2 influence cyclic nucleotide levels in platelets?
A4: Yes, PGG2 has been shown to antagonize the increase in cyclic adenosine monophosphate (cAMP) levels typically induced by prostaglandin E1 (PGE1). [, ] This antagonistic effect appears to be mediated by the release of ADP, suggesting a potential mechanism by which PGG2 promotes platelet activation. [, ]
Q5: What is the molecular formula and weight of PGG2?
A5: The molecular formula of PGG2 is C20H32O6, and its molecular weight is 368.47 g/mol.
Q6: Is PGG2 a stable compound?
A7: PGG2 is highly unstable and short-lived, particularly in physiological conditions. Its half-life at 37°C is approximately 32 seconds. [] This inherent instability presents challenges for its direct use in therapeutic applications.
Q7: What is the primary enzymatic pathway for PGG2 metabolism?
A8: PGG2 is primarily metabolized through an enzymatic pathway involving prostaglandin endoperoxide H synthase (PGHS), specifically its peroxidase activity. This enzyme facilitates the reduction of PGG2 to prostaglandin H2 (PGH2). [, , ]
Q8: Are there alternative enzymatic pathways for PGG2 metabolism?
A9: While the primary pathway involves reduction to PGH2, evidence suggests alternative enzymatic pathways for PGG2 conversion to prostaglandins. One such pathway involves the formation of 15-hydroperoxy prostaglandins, which can subsequently be reduced to other prostaglandins like PGE2. []
Q9: How do reducing agents influence the chemical and enzymatic transformations of PGG2?
A10: The presence of reducing agents can significantly impact PGG2's fate. For instance, reduced glutathione has been shown to stimulate the enzymatic transformation of PGG2 to prostaglandins, primarily yielding PGE2. [] In contrast, hydroquinone and mercaptoethanol promote the chemical reduction of PGG2 to PGF2α, highlighting the importance of the chemical environment in directing PGG2 metabolism. []
Q10: Can PGG2 itself be considered a substrate for enzymatic reactions?
A11: Yes, PGG2 acts as a hydroperoxide substrate for the peroxidase activity of PGHS, driving its own conversion to PGH2. [] This peroxidase activity is not limited to PGG2; it can utilize other hydroperoxides, albeit with varying efficiencies. For example, 15-hydroperoxyeicosatetraenoic acid exhibits comparable activity to PGG2, whereas hydrogen peroxide, cumene hydroperoxide, and tert-butyl hydroperoxide demonstrate significantly lower substrate activities. []
Q11: Have computational methods been employed to study PGG2 interactions?
A12: Yes, computational approaches, including docking calculations and molecular dynamics simulations, have provided valuable insights into the binding of PGG2 to the peroxidase site of PGHS-1. These studies have highlighted key interactions, such as the hydrogen bond network involving the PGG2 15-hydroperoxide group with His207, Gln203, and a water molecule, as well as the salt bridges formed by its carboxylate group with Lys215 and Lys222. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![benzo[b]thiophene-3-carbaldehyde](/img/structure/B160397.png)
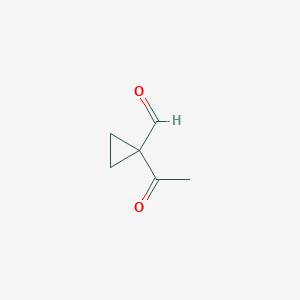
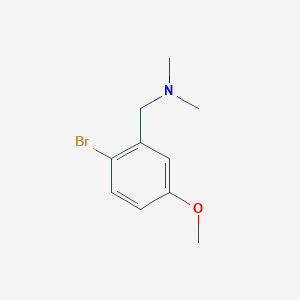
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)
